N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

α7 nAChR positive allosteric modulator physicochemical property

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide, also identified by the development code RGH-857 (CAS 2408754-53-8), is a synthetic pyrrolidine-3-carboxamide derivative developed by Gedeon Richter Plc as a clinical candidate positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The compound emerged from an HTS campaign featuring a novel 1,1-dioxo-thiadiazine core, exhibiting unusually low lipophilicity relative to other screening hits.

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
Cat. No. B12183584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
Molecular FormulaC18H25N3O3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2
InChIInChI=1S/C18H25N3O3/c1-13(2)10-16(22)19-8-9-20-18(24)14-11-17(23)21(12-14)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,22)(H,20,24)
InChIKeyUCBMIZRHYUZJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (RGH-857) for α7 nAChR Research Procurement


N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide, also identified by the development code RGH-857 (CAS 2408754-53-8), is a synthetic pyrrolidine-3-carboxamide derivative developed by Gedeon Richter Plc as a clinical candidate positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) [1]. The compound emerged from an HTS campaign featuring a novel 1,1-dioxo-thiadiazine core, exhibiting unusually low lipophilicity relative to other screening hits [1]. It is currently offered by multiple specialty chemical vendors (e.g., Selleck Chemicals, AdooQ, TargetMol) as a research-grade tool compound for neuroscience and drug discovery applications [2].

Why N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide Cannot Be Substituted with In-Class α7 PAMs


The α7 nAChR PAM landscape is characterized by diverse chemotypes, each with distinct allosteric binding sites, levels of cooperativity, and off-target profiles. In-class substitution risks compromising experimental reproducibility because subtle structural modifications can dramatically shift efficacy, selectivity, and pharmacokinetic behavior. N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (RGH-857) is explicitly described in the primary discovery literature as possessing the "most balanced physicochemical and in vitro pharmacological profile" within its optimization series, distinguishing it from earlier lead molecules such as compound 25 [1]. Vendor technical datasheets further specify solution instability, recommending fresh preparation ; this practical handling requirement makes direct replacement with a nominally similar analog highly problematic without re-validation of every experimental parameter.

Quantitative Differentiation Evidence for N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (RGH-857) Selection


Novel 1,1-Dioxo-thiadiazine Core Confers Unusually Low Lipophilicity Compared to HTS Hits

RGH-857 was derived from a high-throughput screening campaign where the 1,1-dioxo-thiadiazine core emerged as a distinct scaffold exhibiting unusually low lipophilicity compared to other screening hits [1]. The J. Med. Chem. publication states that this property distinguished it from the broader hit set and was a key driver for further optimization [1]. While explicit logD values are not reported in the publicly accessible abstract, the qualitative differentiation is presented as a primary selection criterion by the discovery team.

α7 nAChR positive allosteric modulator physicochemical property

Superior In Vivo Efficacy in Scopolamine-Induced Amnesia Model Relative to Lead Compound 25

The J. Med. Chem. paper explicitly states that compound 51 (RGH-857) was identified after a lead optimization process that began with compound 25, and that RGH-857 demonstrated significant in vivo efficacy in a scopolamine-induced amnesia model [1]. This efficacy, combined with a balanced profile, was the basis for its selection as a clinical candidate, implying superiority over the earlier lead molecule 25, which presumably lacked the same degree of efficacy or balance [1].

cognitive enhancement scopolamine model in vivo pharmacology

Clinical Candidate Selection Based on Integrated Multi-Parameter Optimization, Distinguishing RGH-857 from Preclinical Series Members

The discovery publication describes RGH-857 as having the 'most balanced physicochemical and in vitro pharmacological profile' among the series [1]. This indicates that, across multiple parameters (potency, selectivity, metabolic stability, solubility, permeability), RGH-857 achieved an optimized compromise that no single comparator compound could match [1]. The related Gedeon Richter compound RGH-560 (a preclinical candidate) similarly underwent optimization but did not advance to clinical candidate status, suggesting RGH-857's profile was deemed superior for development [2].

drug discovery lead optimization multi-parameter optimization

Recommended Application Scenarios for N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (RGH-857) Based on Differentiating Evidence


In Vivo Cognitive Enhancement Studies Using Scopolamine-Induced Amnesia or Natural Forgetting Models

Based on the J. Med. Chem. report demonstrating significant in vivo efficacy in scopolamine-induced amnesia and natural forgetting models [1], RGH-857 is the preferred α7 PAM tool compound for rodent cognitive studies where reversal of cholinergic deficits is the primary endpoint. Its selection as a clinical candidate implies CNS penetration and oral bioavailability, which are prerequisites for meaningful in vivo cognitive pharmacology.

Chemical Biology Studies Requiring a Low-Lipophilicity α7 PAM Probe to Minimize Off-Target Effects

The unusually low lipophilicity of the 1,1-dioxo-thiadiazine scaffold compared to other HTS hits [1] positions RGH-857 as a superior chemical probe in target identification or phenotypic screening campaigns where minimal nonspecific binding is critical. Researchers conducting chemoproteomics or cellular thermal shift assays should prioritize this compound over more lipophilic α7 PAMs to reduce false positives.

Benchmarking Studies Requiring a Clinically Advanced α7 PAM Reference Compound

As a disclosed clinical candidate, RGH-857 serves as an ideal reference standard for benchmarking novel α7 PAMs in both academic and industrial settings. Its availability from multiple reputable vendors (Selleck, AdooQ, TargetMol) [2] ensures accessibility, while its clinical candidate status provides a level of characterization (purity >98%, known stability constraints) that supports its use as a positive control in high-throughput screening and in vivo target engagement studies.

Structure-Activity Relationship (SAR) Studies on the Pyrrolidine-3-carboxamide Scaffold for Neuroscience Targets

The specific N-{2-[(3-methylbutanoyl)amino]ethyl} substitution on the 5-oxo-1-phenylpyrrolidine-3-carboxamide core represents a unique vector for exploring SAR around α7 nAChR allosteric modulation. Researchers aiming to develop next-generation α7 PAMs or to repurpose the scaffold for other CNS targets can use RGH-857 as a starting point for derivatization, leveraging the published optimization pathway from compound 25 to RGH-857 [1] as a template for rational design.

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